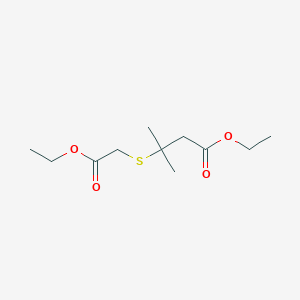
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate is an organic compound with the molecular formula C12H22O4S. This compound is characterized by the presence of an ethyl ester group, a sulfanyl group, and a methylbutanoate backbone. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-methylbutanoate with 2-ethoxy-2-oxoethyl sulfide in the presence of a base such as sodium ethylate. The reaction is typically carried out in an alcohol/benzene medium, yielding the target compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl moiety, which can then interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate
Uniqueness
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the sulfanyl and ester groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
56291-32-8 |
|---|---|
Molekularformel |
C11H20O4S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-14-9(12)7-11(3,4)16-8-10(13)15-6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
WJZCLGBCFQMXDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)(C)SCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















